5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

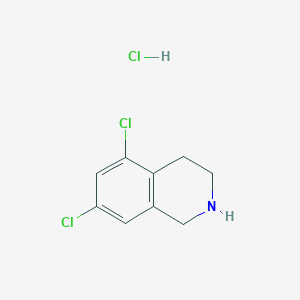

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H10Cl3N . It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions and a tetrahydroisoquinoline core. This compound is often used in pharmaceutical and chemical research due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The

生物活性

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

DCTHIQ demonstrates notable interactions with various enzymes and proteins, influencing several biochemical pathways. Key properties include:

- Enzyme Interactions : DCTHIQ has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme crucial for catecholamine biosynthesis. Additionally, it interacts with cytochrome P450 enzymes, which are vital for drug metabolism.

- Cellular Effects : The compound affects cell signaling pathways and gene expression. For instance, it modulates the activity of transcription factors and signaling molecules, leading to altered cellular metabolism and function .

The mechanisms through which DCTHIQ exerts its biological effects involve several pathways:

- Binding to Biomolecules : DCTHIQ can bind to specific enzymes and receptors, leading to either inhibition or activation of their functions. This binding typically occurs at active sites on the target proteins.

- Neurotransmitter Modulation : Its structural similarity to other isoquinoline derivatives suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This aspect is crucial for exploring its neuroprotective effects.

Biological Activities

DCTHIQ exhibits a range of biological activities that make it a candidate for therapeutic development:

- Neuroprotective Effects : Preliminary studies indicate that DCTHIQ may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders.

- Anti-inflammatory Activity : Research suggests that DCTHIQ could have anti-inflammatory effects, making it relevant for conditions characterized by neuroinflammation.

- Antimicrobial Properties : Similar compounds have shown antibacterial activity against various pathogens. While specific data on DCTHIQ is limited, its analogs suggest a potential for antimicrobial efficacy .

Research Findings and Case Studies

Several studies highlight the biological potential of DCTHIQ and its analogs:

-

Study on Enzyme Inhibition :

- A study demonstrated that DCTHIQ inhibits phenylethanolamine N-methyltransferase effectively, suggesting its role in modulating catecholamine levels.

-

Neuroprotective Research :

- In vitro studies indicated that DCTHIQ protects neuronal cells from oxidative stress-induced damage. The compound's ability to modulate signaling pathways related to cell survival was noted as a significant finding.

- Comparative Analysis with Analog Compounds :

Summary Table of Biological Activities

科学的研究の応用

Medicinal Chemistry

Drug Development:

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a precursor in the synthesis of bioactive compounds. It has been explored for its potential as an orexin receptor antagonist, which could have therapeutic implications in sleep disorders and obesity management.

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. Studies have shown minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL for various derivatives.

Biochemical Research

Enzyme Interaction:

The compound interacts with phenylethanolamine N-methyltransferase, influencing catecholamine biosynthesis. This interaction highlights its potential role in neuropharmacology and its effects on neurotransmitter modulation .

Cytotoxicity Studies:

In vitro studies have demonstrated selective cytotoxic effects on cancer cell lines. Compounds derived from this compound have shown promise as anticancer agents due to their ability to induce apoptosis selectively in malignant cells while sparing normal cells.

Comparative Analysis of Biological Activities

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 25-100 | Effective against Gram-positive bacteria |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dopamine Receptor Affinity | Varies | Higher affinity observed with specific modifications |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of this compound against multiple bacterial strains. Notably, one derivative exhibited synergistic effects when combined with cefuroxime.

Case Study 2: Neuropharmacological Evaluation

Research on its role as an orexin receptor antagonist indicated that it could inhibit orexin-A binding in vitro. This inhibition was linked to reduced food intake in animal models, suggesting potential applications in weight management therapies .

特性

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLXYGUEFSFZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503769 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-47-5 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。